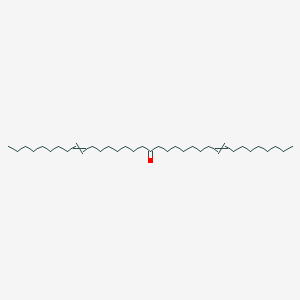
(9E,26E)-pentatriaconta-9,26-dien-18-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9E,26E)-pentatriaconta-9,26-dien-18-one is a natural compound that belongs to the class of polyunsaturated ketones. This compound is found in various marine organisms, including sponges and soft corals. The unique structure of this compound makes it an interesting target for scientific research.
Mécanisme D'action
The mechanism of action of (9E,26E)-pentatriaconta-9,26-dien-18-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB signaling pathway and the MAPK signaling pathway. The modulation of these signaling pathways results in the inhibition of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (9E,26E)-pentatriaconta-9,26-dien-18-one in lab experiments is its unique structure, which makes it an interesting target for scientific research. Another advantage of using this compound in lab experiments is its potential biological activities, which make it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for scientific research.
Orientations Futures
There are many future directions for the scientific research of (9E,26E)-pentatriaconta-9,26-dien-18-one. One future direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including inflammatory disorders and cancer. Another future direction is the investigation of the mechanism of action of this compound, which may provide insights into the development of new therapeutic agents. Additionally, the investigation of the structure-activity relationship of this compound may lead to the development of more potent and selective analogs.
Méthodes De Synthèse
The synthesis of (9E,26E)-pentatriaconta-9,26-dien-18-one can be achieved by the extraction of the compound from marine organisms or by the chemical synthesis of the compound. The chemical synthesis of this compound involves the use of various reagents, including Grignard reagents and Wittig reagents. The extraction of this compound from marine organisms is a complex process that involves the use of various solvents and extraction methods.
Applications De Recherche Scientifique
(9E,26E)-pentatriaconta-9,26-dien-18-one has been the subject of various scientific studies due to its unique structure and potential biological activities. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. The anti-inflammatory activity of this compound makes it a potential therapeutic agent for the treatment of various inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease. The anti-tumor activity of this compound makes it a potential therapeutic agent for the treatment of various types of cancer, including breast cancer and lung cancer.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (9E,26E)-pentatriaconta-9,26-dien-18-one involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "1-decene", "1-octadecene", "2-butyne", "sodium hydroxide", "sodium hydride", "acetic anhydride", "sulfuric acid", "chromic acid", "sodium borohydride", "acetic acid", "hydrochloric acid", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "1. Synthesis of (9E)-1-decene-9-ol: 1-decene is reacted with sodium hydroxide in methanol to form (9E)-1-decene-9-ol.", "2. Synthesis of (9E)-1-decene-9-al: (9E)-1-decene-9-ol is oxidized with chromic acid to form (9E)-1-decene-9-al.", "3. Synthesis of (9E,26E)-1,9,26-nonatriene: (9E)-1-decene-9-al is reacted with 2-butyne in the presence of sodium hydride to form (9E,26E)-1,9,26-nonatriene.", "4. Synthesis of (9E,26E)-pentatriaconta-9,26-dien-18-one: (9E,26E)-1,9,26-nonatriene is reacted with acetic anhydride in the presence of sulfuric acid to form (9E,26E)-pentatriaconta-9,26-dien-18-one.", "5. Purification of (9E,26E)-pentatriaconta-9,26-dien-18-one: (9E,26E)-pentatriaconta-9,26-dien-18-one is purified using sodium borohydride reduction, followed by acidification with hydrochloric acid and extraction with ethyl acetate. The organic layer is washed with water and dried over magnesium sulfate, and the solvent is removed under reduced pressure to obtain the final product." ] } | |
Numéro CAS |
1540-84-7 |
Formule moléculaire |
C35H66O |
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
pentatriaconta-9,26-dien-18-one |
InChI |
InChI=1S/C35H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3 |
Clé InChI |
VADWJCAQSYMXGH-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



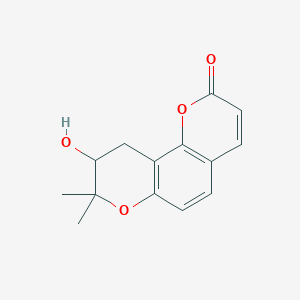

![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)
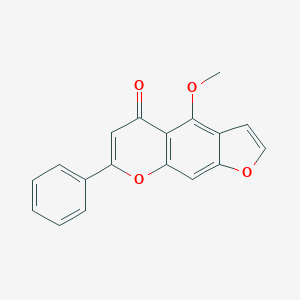
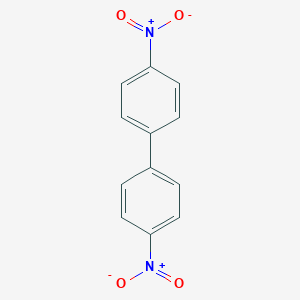
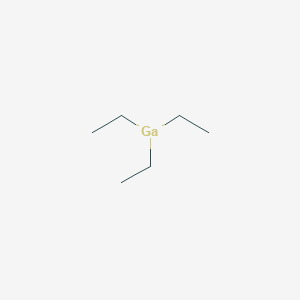
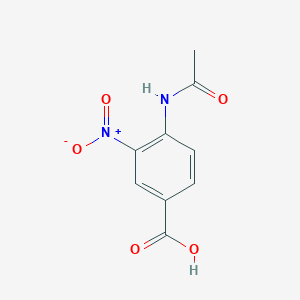

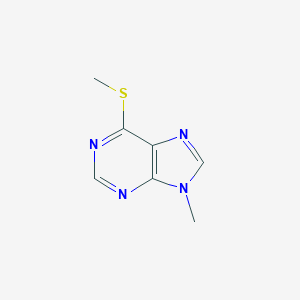
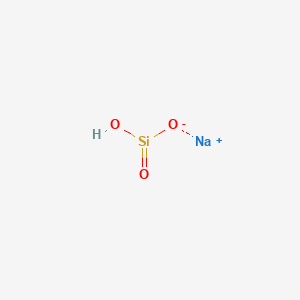

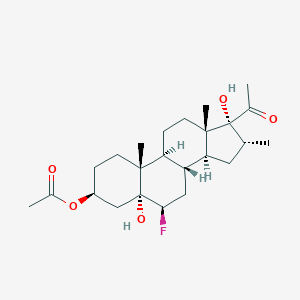
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)
